



# Application Note: Analysis of Ranitidine Hydrochloride Using HPLC-UV

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| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Ranitidine |           |
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Audience: Researchers, scientists, and drug development professionals.

Introduction

Ranitidine hydrochloride is a histamine H2-receptor antagonist widely used for the treatment of peptic ulcers and gastroesophageal reflux disease.[1][2] High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and widely accepted method for the quantitative analysis of ranitidine hydrochloride in pharmaceutical dosage forms, ensuring quality control and stability assessment. This application note provides a detailed protocol for the analysis of ranitidine hydrochloride in tablets and oral solutions using a stability-indicating RP-HPLC method.

# **Experimental Protocols**Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following table summarizes typical chromatographic conditions for the analysis of **ranitidine** hydrochloride.

Table 1: HPLC Chromatographic Conditions



| Parameter            | Condition 1  | Condition 2                                       | Condition 3   |
|----------------------|--|---|---|
| Column               | C18 (250 mm x 4.6<br>mm, 5 μm)[3][4]                                     | CN (250 x 4.6 mm, 10<br>μm)[1]                    | NH2 column[5]   |
| Mobile Phase         | 0.1 M<br>Orthophosphoric acid<br>(pH 3.0): Methanol<br>(35:65 v/v)[3][6] | Buffer (pH 5):<br>Acetonitrile (70:30 v/v)<br>[1] | Methanol: 0.1 M<br>Ammonium Acetate<br>(pH 6.7) (85:15 v/v)[2]<br>[5] |
| Flow Rate            | 1.0 mL/min[3][6]   | Not Specified                                     | Not Specified   |
| Injection Volume     | 20 μL[7]   | 30 μL[1]  | Not Specified   |
| Detection Wavelength | 280 nm[3][6]   | Not Specified                                     | 322 nm[2]   |
| Temperature          | Ambient  | 25 °C[1]  | Not Specified   |

## **Preparation of Solutions**

- a) Standard Stock Solution:
- Accurately weigh about 60 mg of **Ranitidine** Hydrochloride Reference Standard (RS).[6]
- Transfer it to a 100 mL volumetric flask.
- Dissolve and dilute to volume with the mobile phase to obtain a stock solution of approximately 600  $\mu g/mL.[6]$
- From this stock solution, further dilutions can be made to prepare working standard solutions of desired concentrations (e.g., 100 μg/mL).[4]
- b) Sample Preparation (Tablets):
- Weigh and finely powder not fewer than 10 tablets.[1]
- Accurately weigh a portion of the powder equivalent to 75 mg of ranitidine and transfer it to a volumetric flask.[6]



- Add a suitable volume of mobile phase, sonicate for about 10 minutes to dissolve the drug, and then dilute to the final volume with the mobile phase.
- Filter the solution through a 0.45 μm membrane filter before injection.[8]
- c) Sample Preparation (Oral Solution):
- Transfer an accurately measured volume of the oral solution (e.g., 2 mL, equivalent to 30 mg of ranitidine) into a 100 mL volumetric flask.[8]
- Add about 50 mL of the mobile phase and sonicate for 10 minutes.[8]
- Dilute to volume with the mobile phase to achieve a final concentration of about 300  $\mu g/mL$ . [8]
- Centrifuge the solution at 4000 rpm for 10 minutes to remove any insoluble excipients and filter the supernatant through a 0.45 μm membrane filter.[8]

#### **Method Validation Parameters**

Method validation should be performed according to ICH guidelines to ensure the method is suitable for its intended purpose.[8][9]

Table 2: Summary of Method Validation Data

| Parameter                     | Result                 |
|-------------------------------|------------------------|
| Linearity Range               | 3-150 μg/mL[4]         |
| Correlation Coefficient (R²)  | > 0.999[3]             |
| Accuracy (% Recovery)         | 99.5% to 100.04%[3][6] |
| Precision (% RSD)             | < 1.23%[3][6]          |
| Limit of Detection (LOD)      | 1.17 μg/mL[4]          |
| Limit of Quantification (LOQ) | 3.55 μg/mL[4]          |

### **Stability-Indicating Assay**







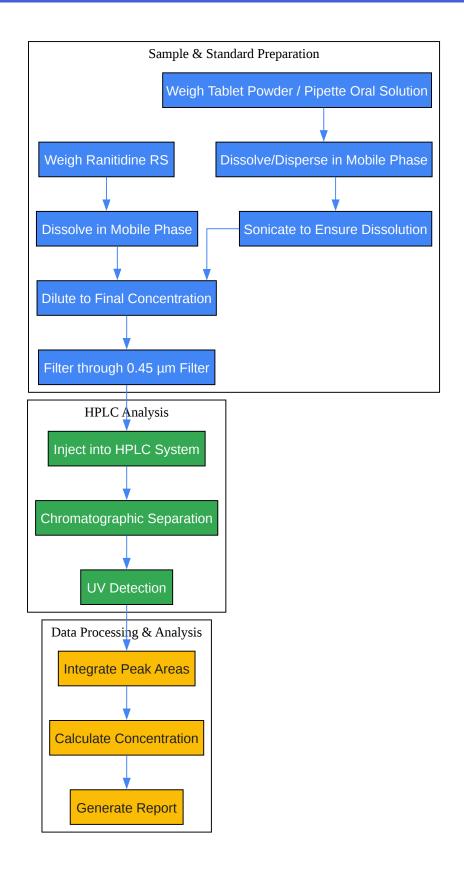
To demonstrate the stability-indicating nature of the method, forced degradation studies should be conducted. **Ranitidine** is known to degrade under acidic, basic, and oxidative conditions.[8] [9][10]

- Acid Degradation: Treat the sample solution with 0.1 N HCl at 60 °C for 30 minutes.[8]
- Base Degradation: Treat the sample solution with 0.1 N NaOH at 60 °C for 30 minutes.[8]
- Oxidative Degradation: Treat the sample solution with 1.0% H<sub>2</sub>O<sub>2</sub> at 60 °C for 30 minutes.[8]

The developed HPLC method should be able to separate the **ranitidine** peak from any degradation products formed.[11]

## **Visualizations**

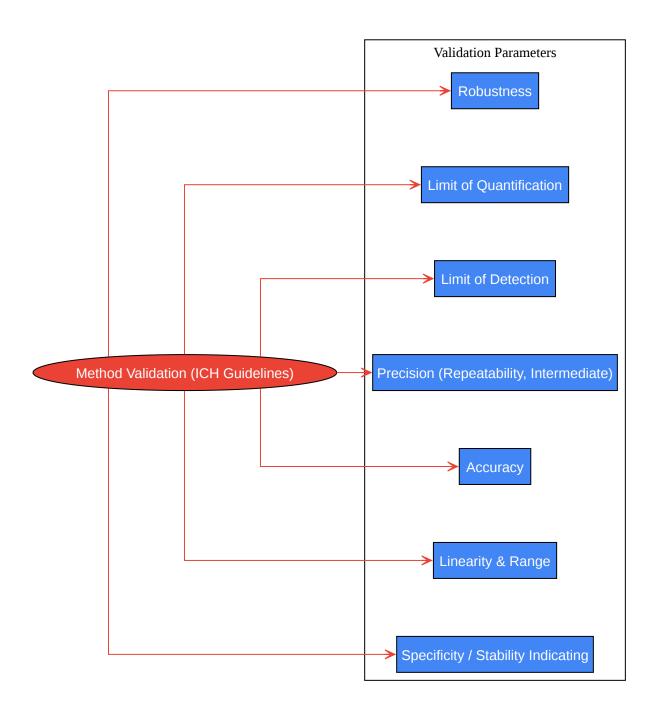




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Caption: Experimental workflow for HPLC analysis of **Ranitidine** Hydrochloride.





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Caption: Key parameters for HPLC method validation of Ranitidine Hydrochloride.



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